molecular formula C10H13ClN4O B1452809 [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 1235441-33-4

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Cat. No.: B1452809
CAS No.: 1235441-33-4
M. Wt: 240.69 g/mol
InChI Key: GOWGCNTVENIVHT-UHFFFAOYSA-N
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Description

Historical Context of 1,2,3-Triazole Chemistry

The development of 1,2,3-triazole chemistry represents a fascinating chapter in the evolution of heterocyclic chemistry. The term "triazole" was first introduced by Bladin in 1885 to describe five-membered heterocyclic rings containing three nitrogen atoms. However, the systematic exploration of 1,2,3-triazoles began in the early 20th century.

A significant milestone in 1,2,3-triazole chemistry occurred in 1910 when German chemists Otto Dimroth and Gustav Fester reported the synthesis of 1-phenyl-1,2,3-triazole by heating phenyl azide with acetylene-saturated acetone in a sealed pipe. This early work established the fundamental synthetic approach to 1,2,3-triazoles through the cycloaddition of azides and alkynes.

The theoretical foundation for understanding triazole formation was significantly advanced by Rolf Huisgen in the 1960s. Huisgen formalized the concept of 1,3-dipolar cycloadditions, providing a mechanistic framework for the reaction between azides and alkynes to form 1,2,3-triazoles. This reaction, now known as the Huisgen cycloaddition, typically requires elevated temperatures and often produces a mixture of 1,4- and 1,5-regioisomers.

Table 2: Key Historical Developments in 1,2,3-Triazole Chemistry

Year Researcher(s) Contribution
1885 Bladin First coined the term "triazole"
1910 Dimroth and Fester Synthesized 1-phenyl-1,2,3-triazole
1960s Rolf Huisgen Developed the concept of 1,3-dipolar cycloadditions
2001 Sharpless, Kolb, and Finn Introduced the concept of "click chemistry"
2002 Meldal; Fokin and Sharpless Independently discovered copper-catalyzed azide-alkyne cycloaddition
2022 Bertozzi, Meldal, and Sharpless Awarded Nobel Prize in Chemistry for click chemistry

A revolutionary advancement in triazole chemistry came in the early 2000s with the development of "click chemistry" by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn. The term "click chemistry" was coined to describe chemical reactions that are high-yielding, wide in scope, create only inoffensive byproducts, and are stereospecific. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as the quintessential example of a click reaction.

In 2002, Morten Meldal at the Carlsberg Laboratory in Denmark and the team of Valery Fokin and K. Barry Sharpless at the Scripps Research Institute independently discovered the copper(I)-catalyzed variant of the Huisgen cycloaddition. This breakthrough allowed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions, greatly expanding the accessibility and applications of triazole chemistry.

The significance of these contributions to triazole chemistry and click reactions was recognized when Carolyn R. Bertozzi, Morten P. Meldal, and Karl Barry Sharpless were jointly awarded the Nobel Prize in Chemistry in 2022 "for the development of click chemistry and bioorthogonal chemistry".

These historical developments have provided the synthetic methodologies that make compounds like [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride accessible for research and potential applications.

Significance in Heterocyclic Chemistry Research

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride and related 1,2,3-triazole derivatives hold substantial importance in heterocyclic chemistry research due to their unique structural properties, synthetic accessibility, and versatile applications.

The 1,2,3-triazole ring represents a stable aromatic heterocycle with distinctive electronic properties. It possesses a high dipole moment (approximately 5 Debye), which enables participation in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. These characteristics make 1,2,3-triazoles valuable structural elements in molecular recognition processes and as linking units in complex molecular architectures.

One of the most significant aspects of 1,2,3-triazole chemistry in research is the reliability and efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This synthetic approach has revolutionized heterocyclic chemistry by providing:

  • Regioselective formation of 1,4-disubstituted 1,2,3-triazoles
  • Mild reaction conditions compatible with diverse functional groups
  • High yields with minimal byproduct formation
  • Tolerance to water and oxygen, eliminating the need for stringent reaction conditions
  • Broad substrate scope, enabling the synthesis of structurally diverse triazole derivatives

Recent innovations in triazole synthesis include electrochemically assisted click reactions. Researchers have developed methods using copper electrode oxidation to generate the required copper(I) catalyst in situ, providing environmentally friendly approaches to triazole formation. These electro-assisted click reactions have demonstrated high efficiency in producing triazoles through innovative electrochemical processes.

Table 3: Research Applications of 1,2,3-Triazoles in Heterocyclic Chemistry

Application Area Description Reference
Medicinal Chemistry Serving as pharmacophores and bioisosteres for amide bonds in drug design
Bioconjugation Linking biomolecules with synthetic compounds through stable triazole connections
Materials Science Development of polymers, fluorescent materials, and metal-organic frameworks
Coordination Chemistry Acting as ligands for metal coordination due to nitrogen-rich structure
Catalysis Functioning as organocatalysts or ligands in metal-catalyzed reactions

Nuclear Magnetic Resonance (NMR) studies have provided valuable insights into the structural properties of triazole compounds. Solid-state NMR investigations have revealed important information about tautomerism in triazole systems, demonstrating that the problem of dynamic equilibrium is either absent or extremely slow in the solid state. These studies have utilized techniques such as ¹H MAS, ¹³C CP-MAS, and ¹⁵N-CP MAS for the characterization of triazole systems.

The compound [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride specifically contributes to heterocyclic chemistry research through its structural features. The primary amine group at the C4 position provides a reactive site for further modifications, while the methoxyphenyl group at the N1 position can engage in hydrophobic and π-stacking interactions. These features make the compound valuable as a building block for the synthesis of more complex structures and as a potential pharmacophore in medicinal chemistry research.

Position within Triazole Pharmacophore Classification

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride occupies a distinctive position within the classification of triazole pharmacophores due to its specific structural features and potential biological interactions. Understanding this position requires examination of how triazoles function as pharmacophores and how this particular compound fits within established classification frameworks.

The concept of a pharmacophore refers to the essential features of a molecular structure that are responsible for a specific biological activity. The 1,2,3-triazole ring has emerged as an important pharmacophoric element in medicinal chemistry for several reasons:

  • Metabolic stability: The 1,2,3-triazole ring demonstrates resistance to oxidative degradation, hydrolysis, and other metabolic transformations.
  • Hydrogen bonding capabilities: The nitrogen atoms serve as hydrogen bond acceptors, while the C-H bond at C5 can function as a hydrogen bond donor.
  • Electronic properties: The high dipole moment (approximately 5 Debye) facilitates binding to biological targets through dipole-dipole interactions.
  • Structural rigidity: The 1,2,3-triazole ring provides a conformationally restricted scaffold that can precisely orient substituents in three-dimensional space.

Within the classification of triazole pharmacophores, [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride can be categorized based on several criteria:

Table 4: Classification of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride as a Triazole Pharmacophore

Classification Criterion Category Characteristics
Triazole Type 1,2,3-Triazole Contains three adjacent nitrogen atoms in a five-membered ring
Substitution Pattern 1,4-Disubstituted Features substituents at N1 (methoxyphenyl) and C4 (methanamine) positions
Functional Groups Aromatic, Amine, Ether Contains an aromatic triazole ring, a primary amine, and a methoxy group
Potential Biological Role Dual-function Can act as both a bioisostere and an active pharmacophore

The specific structural elements of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride contribute to its pharmacophoric potential:

  • The 3-methoxyphenyl group at N1: This aromatic substituent with a methoxy group can engage in hydrophobic interactions, π-stacking, and hydrogen bonding with biological targets. The methoxy group specifically serves as a hydrogen bond acceptor and influences the electronic properties of the phenyl ring.

  • The methanamine group at C4: This primary amine functionality is a versatile pharmacophoric feature that can participate in hydrogen bonding as both a donor and an acceptor. It can also form salt bridges with negatively charged residues in biological targets.

  • The 1,2,3-triazole core: As previously discussed, the triazole ring itself contributes significant pharmacophoric properties through its hydrogen bonding capabilities, dipole moment, and structural rigidity.

The hydrochloride salt form of this compound further enhances its position as a potential pharmacophore by improving aqueous solubility compared to the free base form. This feature is particularly important for bioavailability considerations in biological systems.

Research on similar 1,2,3-triazole derivatives has revealed that compounds with aromatic substituents at N1 and functional groups capable of hydrogen bonding at C4 often exhibit biological activities. Structurally related triazole compounds have demonstrated potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. For example, some naphthalene-1,4-dione compounds containing 1,2,3-triazole moieties have shown anticancer activity against various cell lines, with activity influenced by the substituents present on the phenyl ring.

The 1,2,3-triazole nucleus is present as a core structural component in various medicinal agents, including antibacterial, anti-inflammatory, antiepileptic, antiviral, and antineoplastic compounds. The broad and potent activity of triazoles and their derivatives has established them as pharmacologically significant scaffolds. For instance, triazole-containing compounds such as cefatrizine (antibacterial) and carboxyamidotriazole (anticancer) demonstrate the pharmacological relevance of this heterocyclic system.

Properties

IUPAC Name

[1-(3-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.ClH/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWGCNTVENIVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-33-4
Record name [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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Biological Activity

The compound [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is a derivative of the 1,2,3-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride can be represented as follows:

C10H12ClN5O\text{C}_{10}\text{H}_{12}\text{ClN}_5\text{O}

This compound features a triazole ring connected to a methanamine moiety, with a methoxy group on the phenyl ring. The presence of the triazole ring is significant as it contributes to the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine have shown effective inhibition against various bacterial strains and fungi. A study assessed the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, revealing promising results with MIC values below 6.25 μg/mL for certain derivatives .

CompoundMIC (μg/mL)Target Pathogen
Compound A6.25M. tuberculosis
Compound B12.5E. coli
Compound C25S. aureus

Antiviral Activity

The antiviral potential of triazole derivatives has also been explored. Compounds containing the triazole moiety have been evaluated for their ability to inhibit influenza virus strains. In one study, derivatives were able to reduce viral infectivity significantly, indicating their potential as antiviral agents . The mechanism involves interference with viral replication processes.

Enzyme Inhibition

Triazole derivatives like [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine have been investigated for their role as enzyme inhibitors. Specifically, they have been shown to inhibit DprE1, an essential enzyme in the biosynthesis of mycobacterial cell walls. The inhibition was confirmed through biochemical assays that measured enzyme activity in the presence of varying concentrations of the compound .

Case Study 1: Antitubercular Activity

In a controlled laboratory setting, a series of triazole compounds were synthesized and tested for their antitubercular activity against M. tuberculosis H37Rv strain. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and DprE1 enzyme. Results indicated that compounds with a methoxy substitution exhibited enhanced binding affinity and inhibitory effects compared to unsubstituted analogs .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine were evaluated using mouse fibroblast 3T3 cells. An MTT assay revealed that concentrations up to 50 μg/mL were non-toxic, suggesting a favorable safety profile for further development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyltriazole Derivatives

1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride
  • Structure : A triazole analog with a 3-chloro-4-ethoxy-5-methoxyphenyl group.
  • Molecular Formula: C₁₀H₁₅Cl₂NO₂ (MW: 252.14 g/mol).
1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
  • Structure : Features a difluorophenyl group (CAS 2549006-33-7).
  • Molecular Formula : C₁₀H₁₁ClF₂N₄ (MW: 260.67 g/mol).
  • Key Differences : Fluorine atoms enhance metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the methoxy group .
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • Structure : Substituted with a 4-chlorophenyl group and a hydroxyl instead of an amine.
  • Key Differences : The hydroxyl group increases polarity, reducing cell membrane permeability relative to the amine-containing target compound .

Heterocyclic and Aliphatic Substituents

(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride
  • Structure : Thiophene ring replaces the phenyl group (MW: 230.72 g/mol).
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride
  • Structure : Aliphatic butenyl substituent (CAS 1909337-01-4).
  • Molecular Formula : C₆H₁₁ClN₄ (MW: 192.65 g/mol).
  • Key Differences : The alkenyl group increases hydrophobicity, favoring lipid-rich environments, while the dihydrochloride salt enhances aqueous solubility .

Triazole Isomers and Analogues

1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
  • Structure : A 1,2,4-triazole isomer (CAS 1803604-52-5).
  • Molecular Formula : C₅H₁₀ClN₄ (MW: 192.65 g/mol).
  • Key Differences : The 1,2,4-triazole core has distinct hydrogen-bonding capabilities and tautomerism, influencing its interaction with biological targets compared to 1,2,3-triazoles .

Physicochemical and Pharmacological Considerations

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~240–260 g/mol (based on analogs). The hydrochloride salt improves solubility in polar solvents.
  • Comparisons :
    • Fluorinated derivatives (e.g., C₁₀H₁₁ClF₂N₄) exhibit higher lipophilicity (logP ~2–3) due to fluorine atoms .
    • Aliphatic-substituted triazoles (e.g., butenyl) have lower molecular weights (~192 g/mol) but reduced aromatic interactions .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound ~C₁₀H₁₁ClN₄O ~240–260 3-Methoxyphenyl High solubility (HCl salt), moderate lipophilicity
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine HCl C₁₀H₁₅Cl₂NO₂ 252.14 Cl, OEt, OMe Enhanced steric bulk, electron-withdrawing effects
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine diHCl C₆H₁₁ClN₄ 192.65 Butenyl High hydrophobicity, dihydrochloride salt
1-{1-(2,5-Difluorophenyl)methyl}-triazol-4-ylmethanamine HCl C₁₀H₁₁ClF₂N₄ 260.67 2,5-Difluorophenyl Improved metabolic stability

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) – "Click Chemistry"

The most common and efficient method for synthesizing 1,2,3-triazole derivatives, including this compound, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction involves the regioselective 1,4-addition of an azide to a terminal alkyne, forming the 1,4-disubstituted 1,2,3-triazole ring.

  • Stepwise Process:

    • Preparation of the azide intermediate, typically from an aromatic amine via diazotization followed by azide substitution.
    • Reaction of the azide with a terminal alkyne bearing the 3-methoxyphenyl group under copper(I) catalysis (e.g., CuSO4/sodium ascorbate system).
    • The reaction proceeds under mild conditions, often at room temperature, in mixed solvents such as tert-butanol/water or methanol/water.
    • The product is isolated by extraction and purified by column chromatography.
  • Advantages:

    • High regioselectivity for 1,4-substitution.
    • Mild reaction conditions.
    • High yields and functional group tolerance.
  • Example:
    The cycloaddition of 3-methoxyphenylacetylene with an appropriate azidomethanamine precursor yields the triazole intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Preparation of Hydrochloride Salt

  • The free base form of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine is converted to its hydrochloride salt by reaction with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
  • This step enhances the compound’s solubility and stability, which is beneficial for handling and potential pharmaceutical applications.

Detailed Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Diazotization and Azide Formation Aromatic amine + NaNO2 + NaN3 in acidic medium Aromatic azide intermediate Careful control of temperature and pH
2 CuAAC Cycloaddition Azide + 3-methoxyphenylacetylene + CuSO4 + sodium ascorbate in t-BuOH/H2O 1,4-Disubstituted 1,2,3-triazole derivative Room temperature, 4–8 hours
3 Salt Formation Free base + HCl in ethanol or ether Hydrochloride salt of target compound Recrystallization for purification

Research Findings and Optimization

  • Yields: Typical yields for the CuAAC step range from 60% to 85%, depending on substrate purity and reaction conditions.
  • Purification: Column chromatography and recrystallization from ethanol are standard methods to obtain high-purity product.
  • Spectroscopic Confirmation:

  • Challenges:

    • Controlling the regioselectivity without copper catalyst is difficult.
    • Purification of azide intermediates requires caution due to potential instability.
    • Optimization of solvent systems and reaction times is necessary to maximize yield and minimize by-products.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Outcome/Remarks
Azide formation NaNO2, NaN3, 0–5 °C, acidic medium High yield azide, sensitive to temperature
CuAAC reaction CuSO4 (1 mol%), sodium ascorbate (5 mol%), t-BuOH/H2O, RT, 4–8 h High regioselectivity, moderate to high yield
Hydrochloride salt formation HCl in ethanol, RT, 1–2 h Stable salt form, improved solubility
Purification Column chromatography (silica gel), recrystallization in ethanol >95% purity achievable

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substitution patterns (e.g., methoxyphenyl group). Aromatic protons appear as doublets (δ 7.2–7.5 ppm), and the methanamine NH₂ resonates at δ 2.8–3.1 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% required for pharmacological studies) .
    Advanced Techniques :
  • X-ray Crystallography : Resolves absolute configuration using SHELXL for refinement. Challenges include crystal growth in polar solvents (e.g., ethanol/water mixtures) and radiation sensitivity .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine .

How does the 3-methoxyphenyl substituent influence the compound's biological activity compared to other aryl groups?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : The 3-methoxyphenyl group enhances lipophilicity (LogP ~2.1) compared to 3-fluorophenyl (LogP ~1.8), improving membrane permeability .
  • Electron-Donating Effects : Methoxy groups increase π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 inhibition assays show 30% higher activity vs. 3-chlorophenyl analogs) .
  • Comparative Studies : Fluorophenyl derivatives exhibit stronger hydrogen-bonding but lower metabolic stability (t₁/₂ reduced by 50% in microsomal assays) .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Advanced Research Question

  • Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in IC₅₀ values .
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out false positives .
  • Purity Verification : Re-analyze compound batches via DSC to detect polymorphic forms affecting bioavailability .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of inter-study discrepancies .

What are the best practices for ensuring compound stability during storage and handling in experimental settings?

Basic Research Question

  • Storage : Desiccate at –20°C in amber vials to prevent photodegradation. Aqueous solutions (e.g., PBS) should be used within 48 hours .
  • Handling : Use nitrile gloves and fume hoods to avoid hygroscopic degradation .
  • Stability Monitoring : Periodic HPLC analysis (every 3 months) detects decomposition products (e.g., free amine formation) .

How can computational methods be integrated into the design of derivatives for enhanced pharmacological properties?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., serotonin receptors). The methoxyphenyl group shows favorable interactions with hydrophobic pockets (ΔG ~–9.2 kcal/mol) .
  • QSAR Modeling : Develop models using MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .
  • ADMET Prediction : SwissADME predicts improved BBB permeability for 3-methoxyphenyl vs. bulkier substituents .

What in vitro assays are most suitable for preliminary evaluation of this compound's therapeutic potential?

Basic Research Question

  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .
  • Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .

What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

Advanced Research Question

  • Crystal Growth : Slow evaporation from ethanol/water (1:1) yields needle-like crystals. Add 5% DMSO to improve morphology .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weak diffractors. SHELXL refinement requires careful treatment of disorder in the methoxyphenyl group .
  • Hydrogen Bonding : Resolve ambiguous H-atom positions using DFT-optimized geometries (e.g., Gaussian 16) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
Reactant of Route 2
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

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